molecular formula C11H14ClN5O3 B12672211 3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol CAS No. 88852-57-7

3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol

Cat. No.: B12672211
CAS No.: 88852-57-7
M. Wt: 299.71 g/mol
InChI Key: YPNCGBSKCXEJKT-APOSLCTFSA-N
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Description

3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of an amino group at the 2-position and a chlorine atom at the 6-position of the purine ring, along with a hydroxymethyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-6-chloropurine with a suitable cyclopentane derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in DNA and RNA interactions, given its structural similarity to nucleotides.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol involves its interaction with nucleic acids. The compound can mimic natural nucleotides and incorporate into DNA or RNA, leading to the disruption of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets and pathways involved include DNA polymerase and ribonucleotide reductase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol is unique due to its combination of a purine ring with a cyclopentane ring and a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

88852-57-7

Molecular Formula

C11H14ClN5O3

Molecular Weight

299.71 g/mol

IUPAC Name

(1R,2S,3R,5R)-3-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C11H14ClN5O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H2,13,15,16)/t4-,5-,7-,8+/m1/s1

InChI Key

YPNCGBSKCXEJKT-APOSLCTFSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO

Origin of Product

United States

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